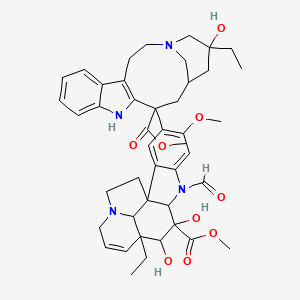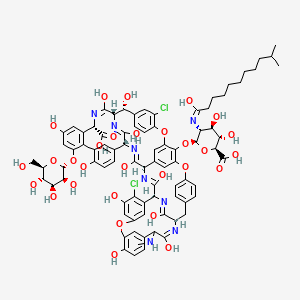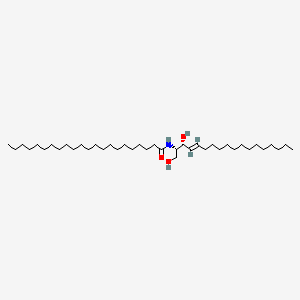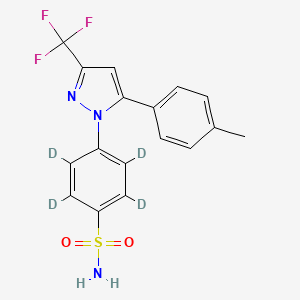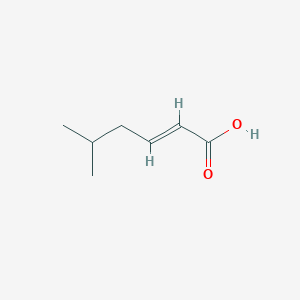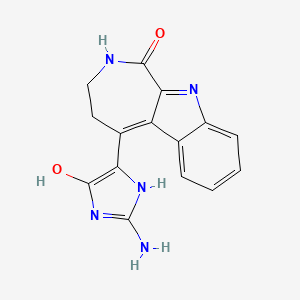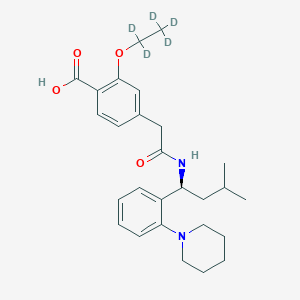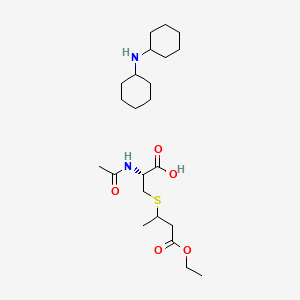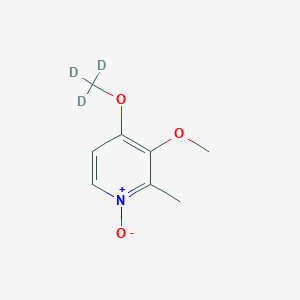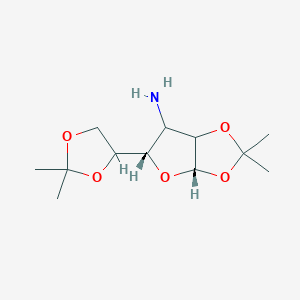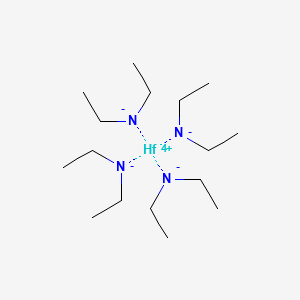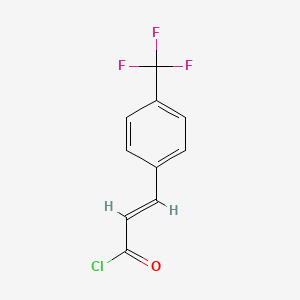
4-(Trifluoromethyl)cinnamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Trifluoromethyl)cinnamoyl chloride” is a chemical compound used in scientific research and development . It is also known as "trans-3-(Trifluoromethyl)cinnamoyl chloride" .
Chemical Reactions Analysis
While specific chemical reactions involving “4-(Trifluoromethyl)cinnamoyl chloride” are not available, a related compound, “4-trifluoromethyl-2H-chromenes”, has been synthesized via the reaction of 2-(trifluoroacetyl)phenols with vinyltriphenylphosphonium chloride .Aplicaciones Científicas De Investigación
Antioxidant Activity : Cinnamic acid, related to cinnamoyl chloride, has been reported to possess antioxidant, antimicrobial, and anti-cancer activities, making it useful in the food and cosmetic industries. It has been used as a raw material for preservatives and in skin protection agents. Research has shown that cinnamoyl esters, prepared through esterification with glucuronoxylan, exhibit significant antioxidant activity, which increases with the degree of substitution (Skalková & Csomorová, 2016).
Thermal and Photo Properties : The attachment of cinnamoyl chloride to Pluronic F-127 chains alters its thermal properties, with a lower melting point compared to Pluronic F-127 alone. This modified compound, cinnamoyl Pluronic F-127, also exhibits changes in melting point upon UV irradiation, showcasing potential applications in photoresponsive materials (Dai & Kim, 2014).
Photocuring Applications : The synthesis and photocuring of cinnamoyl trehalose esters have been studied. These compounds, made from trehalose and cinnamoyl chloride, show changes in solubility and the ability to form thin coating films upon UV irradiation, suggesting potential uses in biodegradable coatings and other photoreactive applications (Teramoto & Shibata, 2007).
Electrophilic Reactivity : Cinnamoyl compounds, including derivatives of cinnamoyl chloride, have been analyzed for their electrophilic reactivity, which is crucial in understanding their chemical behavior and potential applications in organic synthesis and catalysis (Levens et al., 2018).
Electrochemical Studies : The electrolysis of cinnamoyl chloride has been explored, demonstrating the formation of ketonic reaction products. This study sheds light on the electrochemical behavior of cinnamoyl compounds and their potential applications in electrochemical synthesis (Guirado, Barba, & Martin, 1984).
Safety And Hazards
Direcciones Futuras
A synthetic compound, “4-trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18)”, which may be related to “4-(Trifluoromethyl)cinnamoyl chloride”, has shown promise in treating cognitive decline after chronic cerebral hypoperfusion injury by restoring blood supply to the brain and promoting neurogenesis in the hippocampus . This suggests potential future directions for the use of “4-(Trifluoromethyl)cinnamoyl chloride” and related compounds in medical research.
Propiedades
IUPAC Name |
(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O/c11-9(15)6-3-7-1-4-8(5-2-7)10(12,13)14/h1-6H/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYDEYWRFIHXBD-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)cinnamoyl chloride | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


